molecular formula C17H13NO B1619303 Phenol, p-[2-(4-quinolyl)vinyl]- CAS No. 789-76-4

Phenol, p-[2-(4-quinolyl)vinyl]-

Cat. No.: B1619303
CAS No.: 789-76-4
M. Wt: 247.29 g/mol
InChI Key: AMPIAJAEPGYBAA-VMPITWQZSA-N
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Description

Phenol, p-[2-(4-quinolyl)vinyl]- is an organic compound with the molecular formula C17H13NO It is characterized by the presence of a phenol group and a quinoline moiety connected through a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, p-[2-(4-quinolyl)vinyl]- typically involves the reaction of 4-quinolinecarboxaldehyde with p-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the quinoline and phenol groups. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for phenol, p-[2-(4-quinolyl)vinyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, p-[2-(4-quinolyl)vinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, p-[2-(4-quinolyl)vinyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of phenol, p-[2-(4-quinolyl)vinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in redox reactions, while the quinoline moiety can intercalate with DNA and interact with various enzymes. These interactions can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Phenol, p-[2-(4-pyridyl)vinyl]-: Similar structure but with a pyridine moiety instead of quinoline.

    Phenol, p-[2-(4-isoquinolyl)vinyl]-: Contains an isoquinoline moiety.

    Phenol, p-[2-(4-benzyl)vinyl]-: Features a benzyl group instead of quinoline.

Uniqueness

Phenol, p-[2-(4-quinolyl)vinyl]- is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIAJAEPGYBAA-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425212
Record name 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789-76-4
Record name 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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